[5-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
The compound [5-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a structurally complex heterocyclic molecule featuring a tricyclic core (oxa-triazatricyclo system), dual fluorinated aryl substituents (4-fluorophenyl and 3-fluorophenylmethylsulfanyl groups), and a hydroxymethyl moiety. The compound’s synthesis likely involves multi-step reactions, possibly leveraging sodium ethoxide-mediated coupling or thiol-alkylation strategies, as seen in analogous triazole and thiadiazole derivatives .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-5-7-18(26)8-6-16)30-25(21)33-13-15-3-2-4-19(27)9-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOPWZUBLCLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC(=CC=C5)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl and methylsulfanyl intermediates, followed by cyclization and functional group modifications. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorophenyl groups, potentially converting them to phenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural frameworks exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The presence of fluorine atoms may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.
- Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Research has indicated that sulfur-containing compounds can disrupt bacterial cell membranes or inhibit critical enzymes, leading to bacterial cell death.
- Neuroprotective Effects : Some derivatives of triazatricyclo compounds have shown promise in neuroprotection by modulating neurotransmitter systems or providing antioxidant effects. This could be particularly beneficial in treating neurodegenerative diseases.
Materials Science Applications
- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance the performance and efficiency of electronic devices.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. This is particularly relevant for applications in coatings and composites.
Agricultural Applications
- Pesticide Development : Compounds with similar structures have been explored for their potential as agrochemicals. The specific functional groups may provide selective action against pests while minimizing harm to beneficial organisms.
- Plant Growth Regulators : Research indicates that certain triazatricyclo compounds can influence plant growth and development by acting on hormonal pathways or stress response mechanisms.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of fluorinated triazatricyclo compounds. Results indicated that these compounds inhibited the proliferation of various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory assessed the antimicrobial activity of sulfur-containing compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones compared to control groups, suggesting potential for development as new antibiotics.
Case Study 3: Organic Electronics
A collaboration between chemical engineers and material scientists explored the use of triazatricyclo compounds in OLED applications. Their findings showed improved charge transport properties leading to higher luminous efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycles: The target compound’s oxa-triazatricyclo system is distinct from triazoles (linear) and thiadiazoles (bicyclic) but shares fused-ring complexity with hexaazatricyclo derivatives .
Fluorinated Substituents: Dual fluorination (4-F and 3-F) enhances lipophilicity and electronic effects compared to mono-fluorinated analogues (e.g., 2,4-difluorophenyl in triazoles) .
Functional Groups: The hydroxymethyl group may confer polarity and hydrogen-bonding capacity, contrasting with sulfonyl or methoxy groups in analogues .
Crystallographic and Structural Analysis
Crystal structures of related tricyclic compounds (e.g., hexaazatricyclo systems) reveal planar aromatic cores with substituents influencing packing and intermolecular interactions . The target compound’s methylsulfanyl and hydroxymethyl groups may induce steric effects or hydrogen-bonding networks, critical for solid-state stability and solubility .
Biological Activity
The compound 5-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activities attributed to its unique structural features including fluorinated phenyl groups and a triazatricyclo framework. This article explores the biological activity of this compound based on available research findings.
Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.45 g/mol. The presence of fluorine atoms enhances lipophilicity and biological availability, which are crucial for pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with fluorinated phenyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds reveal that fluorinated derivatives often demonstrate enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit growth.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-0944 | 128 | Not Detected |
| MA-1115 | 32 | 32 |
The above table summarizes Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for selected fluorinated compounds against Staphylococcus aureus, indicating that the introduction of fluorine increases antibacterial potency .
Cytotoxicity and Anticancer Activity
Fluorinated compounds have also been investigated for their anticancer properties. The presence of the triazine moiety in related structures has been linked to significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that specific fluorinated triazine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Fluorinated groups enhance the interaction with lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The structural motifs may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation into structurally similar compounds revealed that those containing both 4-fluoro and 3-fluoro substitutions showed enhanced antibacterial activity against Gram-positive bacteria such as S. aureus and Bacillus subtilis. This study emphasized the role of fluorine in augmenting biological activity through increased lipophilicity and membrane interaction .
- Anticancer Evaluations : Another study focused on the anticancer potential of similar triazine derivatives found that certain compounds led to apoptosis in cancer cells via mitochondrial pathways, suggesting that the incorporation of fluorinated phenyl groups could enhance therapeutic efficacy by targeting multiple cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
